An In-depth Technical Guide to the Synthesis and Chemical Properties of N-(3-acetylphenyl)benzenesulfonamide
An In-depth Technical Guide to the Synthesis and Chemical Properties of N-(3-acetylphenyl)benzenesulfonamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N-(3-acetylphenyl)benzenesulfonamide. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and application of this compound.
Introduction and Overview
N-(3-acetylphenyl)benzenesulfonamide belongs to the sulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry. The benzenesulfonamide moiety is a well-established pharmacophore known to impart a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the 3-acetylphenyl group introduces a keto functionality and a specific substitution pattern on the aniline-derived portion of the molecule, which can influence its physicochemical properties and biological interactions.
This guide will detail the synthetic route to N-(3-acetylphenyl)benzenesulfonamide, provide a summary of its known and predicted chemical properties, and outline standard protocols for its characterization. While specific experimental data for this exact compound is not widely available in the cited literature, this guide will leverage data from closely related analogs to provide a robust understanding of its expected characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of N-(3-acetylphenyl)benzenesulfonamide is presented in the table below. These values are a combination of data from chemical suppliers and calculated predictions.[2][3]
| Property | Value | Source |
| CAS Number | 76883-63-1 | [2] |
| Molecular Formula | C₁₄H₁₃NO₃S | [2] |
| Molecular Weight | 275.33 g/mol | [2] |
| Physical Form | Solid | [2] |
| logP (calculated) | 2.4889 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Polar Surface Area | 54.715 Ų | [3] |
Synthesis of N-(3-acetylphenyl)benzenesulfonamide
The synthesis of N-(3-acetylphenyl)benzenesulfonamide is typically achieved through a nucleophilic substitution reaction between 3-aminoacetophenone and benzenesulfonyl chloride. This reaction is a standard method for the formation of N-aryl sulfonamides.[4]
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the amino group of 3-aminoacetophenone on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine or an aqueous carbonate solution, to neutralize the hydrochloric acid byproduct.[3][4]
Caption: General reaction scheme for the synthesis of N-(3-acetylphenyl)benzenesulfonamide.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous N-aryl sulfonamides.[3][5]
Materials:
-
3-Aminoacetophenone
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminoacetophenone (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the flask over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
-
Caption: Step-by-step workflow for the synthesis of N-(3-acetylphenyl)benzenesulfonamide.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the acetylphenyl and benzenesulfonyl rings, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. The aromatic region will likely exhibit complex splitting patterns due to the substitution.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display signals for all 14 carbon atoms. Key resonances would include the carbonyl carbon of the acetyl group (typically in the range of 195-200 ppm), the methyl carbon of the acetyl group (around 25-30 ppm), and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch: A broad band around 3200-3300 cm⁻¹
-
C=O stretch (acetyl): A strong band around 1680 cm⁻¹
-
S=O stretches (sulfonyl): Two strong bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric)
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 275.33. Common fragmentation patterns for benzenesulfonamides involve the loss of SO₂.[9]
Potential Biological Activities and Applications
Benzenesulfonamide derivatives are a cornerstone in drug discovery, exhibiting a wide array of biological activities.[1] These activities often stem from the ability of the sulfonamide group to mimic a carboxylate group and interact with the active sites of enzymes.
-
Anticancer Activity: Many benzenesulfonamide derivatives have shown potent anticancer activity, often through the inhibition of carbonic anhydrases which are overexpressed in many tumors.[10]
-
Antimicrobial Activity: The sulfonamide scaffold is the basis for sulfa drugs, the first class of synthetic antibacterial agents.
-
Anti-inflammatory Activity: Some benzenesulfonamides act as selective COX-2 inhibitors, a key target in anti-inflammatory drug design.[6]
While no specific biological data for N-(3-acetylphenyl)benzenesulfonamide has been found in the reviewed literature, its structural features suggest that it could be a candidate for screening in these and other therapeutic areas. The acetylphenyl moiety provides a handle for further chemical modification to explore structure-activity relationships.
Conclusion
N-(3-acetylphenyl)benzenesulfonamide is a readily synthesizable compound belonging to a class of molecules with significant potential in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and an understanding of its chemical properties. While specific experimental data for this compound is limited in the public domain, the information provided, based on closely related analogs, offers a strong starting point for researchers and drug development professionals interested in exploring its potential applications. Further research is warranted to fully characterize this compound and to investigate its biological activity profile.
References
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Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. [Link]
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Visible-Light-Promoted N-Centered Radical Generation for Remote Heteroaryl Migration. (n.d.). The Royal Society of Chemistry. [Link]
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- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2024). RSC Advances.
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Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. (n.d.). ResearchGate. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). Molecules. [Link]
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Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (n.d.). ResearchGate. [Link]
- Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides. (2006).
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Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.). ResearchGate. [Link]
- Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). [Source not further specified].
- Anti-microbial activities of sulfonamides using disc diffusion method. (2012). Pakistan Journal of Pharmaceutical Sciences.
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Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds against sensitive and resistant cells. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis, spectral evaluation and pharmacological screening of some sulfa drugs. (2019). PISRT.
- Process for the preparation of substituted benzene sulfonyl chlorides. (n.d.).
- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). [Source not further specified].
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- Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. (2019). [Source not further specified].
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Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. (2020). DergiPark. [Link]
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Synthesis, Anti-Inflammatory, Cytotoxic, and COX-1/2 Inhibitory Activities of Cyclic Imides Bearing 3-benzenesulfonamide, Oxime, and β-phenylalanine Scaffolds: A Molecular Docking Study. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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3-AMINOACETOPHENONE (FOR SYNTHESIS). (n.d.). Suvchem Laboratory Chemicals. [Link]
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